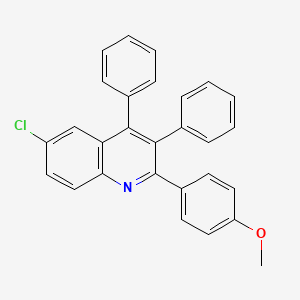
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran: is a chemical compound with the molecular formula C29H20Cl2O and a molecular weight of 455.383 g/mol . This compound belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of multiple phenyl groups and chlorine atoms in its structure makes it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethylsulfoxide as a solvent at temperatures ranging from 60-125°C . This method is known for its high yield and improved reaction rate.
Another approach involves the use of catalytic hydrogenation and Bamberger rearrangement to obtain the corresponding hydroxyaniline, which is then further processed to yield the desired compound . This method is advantageous due to its fewer reaction steps, higher overall yield, and reduced environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran undergoes various types of chemical reactions, including:
Electrophilic substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Halogenation: Reagents like and are commonly used for halogenation reactions.
Oxidation: is a widely used oxidant for various oxidation reactions.
Major Products Formed
3,5-Dibromo derivative: Formed from the reaction with dibromine.
3,5-Dichloro derivative: Formed from the reaction with dichlorine.
Applications De Recherche Scientifique
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another chlorinated pyridine derivative with similar synthetic routes.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A key intermediate in the synthesis of hexaflumuron.
Uniqueness
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is unique due to its specific structure, which includes multiple phenyl groups and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
142115-68-2 |
|---|---|
Formule moléculaire |
C29H20Cl2O |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
3,5-dichloro-2,4,4,6-tetraphenylpyran |
InChI |
InChI=1S/C29H20Cl2O/c30-27-25(21-13-5-1-6-14-21)32-26(22-15-7-2-8-16-22)28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
HBDZSZLDOIFCMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
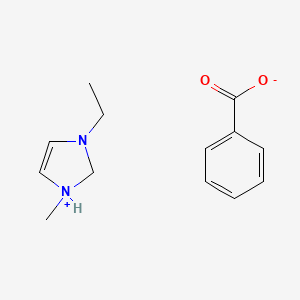
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)

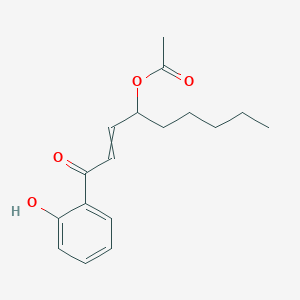
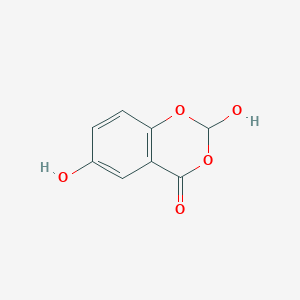
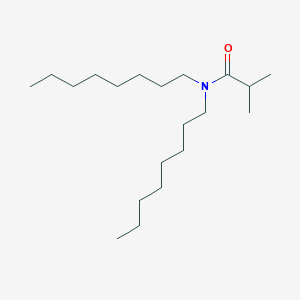
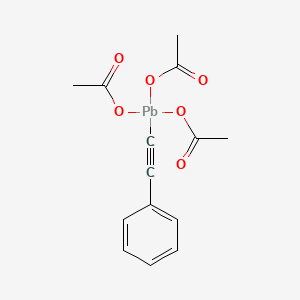
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)

